molecular formula C22H35NO2 B11969539 N-(4-Dodecylphenyl)-3-oxobutyramide CAS No. 84030-15-9

N-(4-Dodecylphenyl)-3-oxobutyramide

Cat. No.: B11969539
CAS No.: 84030-15-9
M. Wt: 345.5 g/mol
InChI Key: NRRVZLFVFLROGI-UHFFFAOYSA-N
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Description

Contextualization within Organic and Materials Chemistry

In the vast landscape of organic chemistry, N-(4-Dodecylphenyl)-3-oxobutyramide belongs to the family of acetoacetanilides. These compounds are characterized by an acetoacetyl group attached to a substituted aniline (B41778). The presence of the β-dicarbonyl moiety makes them valuable intermediates in a variety of chemical transformations.

From a materials chemistry perspective, the dodecyl group, a long C12 alkyl chain, imparts properties that are crucial for the development of materials with specific organizational characteristics. This long, nonpolar tail can drive self-assembly processes and influence the solubility and compatibility of the molecule in different media, making it a candidate for applications in liquid crystals and pigment technology.

Structural Features and Chemical Classifications of this compound

The chemical structure of this compound is defined by a central amide linkage connecting a 4-dodecylphenyl group to a 3-oxobutyryl (acetoacetyl) moiety.

Key Structural Features:

Aromatic Ring: A benzene (B151609) ring substituted at the para position.

Dodecyl Chain: A long, flexible alkyl chain (-C12H25) attached to the aromatic ring. This feature is known to influence the molecule's physical properties, such as its melting point and solubility, and can promote the formation of ordered structures like liquid crystals.

Amide Group: The -C(=O)NH- group links the aromatic and aliphatic parts of the molecule.

β-Ketoamide Moiety: The -C(=O)CH2C(=O)NH- functionality is a key reactive center. The methylene (B1212753) protons flanked by two carbonyl groups are acidic and can be easily removed, making this part of the molecule a potent nucleophile in various reactions.

A significant aspect of the structure of this compound and other β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism . wikipedia.orgmdpi.comnih.gov Tautomers are constitutional isomers that readily interconvert. mdpi.com In this case, the compound exists as an equilibrium mixture of the keto form and the enol form. wikipedia.org

The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and pH. The enol form is often stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nearby carbonyl oxygen, as well as by conjugation with the aromatic ring. google.com While the keto form is generally more stable for simple ketones, the presence of the 1,3-dicarbonyl system can significantly increase the proportion of the enol tautomer. nih.gov

Interactive Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 84030-15-9
Molecular Formula C22H35NO2
Molecular Weight 345.52 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in nonpolar organic solvents and have low solubility in water

Historical Perspective and Current Research Landscape of this compound Studies

The study of acetoacetanilide (B1666496) derivatives dates back to the late 19th century, with their primary application being in the synthesis of azo pigments. These compounds serve as "coupling components" in azo coupling reactions. wikipedia.org In this type of reaction, a diazonium salt reacts with the active methylene group of the acetoacetanilide to form a highly colored azo compound. wikipedia.orgresearchgate.net

While the general class of acetoacetanilides is well-established in industrial chemistry, particularly for producing yellow, orange, and red pigments, specific research on this compound is not extensively documented in publicly available literature. Much of the understanding of its chemistry is inferred from the behavior of similar, more commercially significant acetoacetanilides.

Current research interest in molecules like this compound is likely to be in the field of functional materials. The combination of a reactive headgroup and a long aliphatic tail makes it a potential precursor for:

Azo Pigments and Dyes: The primary and most established application for acetoacetanilides is in the synthesis of azo colorants. ontosight.ai The long dodecyl chain in this compound could be leveraged to create pigments with enhanced solubility in polymeric matrices or to influence their solid-state packing and, consequently, their color and fastness properties.

Liquid Crystals: Molecules with long alkyl chains are known to exhibit liquid crystalline phases. mdpi.com The rigid aromatic core and the flexible dodecyl tail of this compound are structural motifs common in calamitic (rod-shaped) liquid crystals. Further derivatization could lead to materials with tunable mesophase behavior.

Self-Assembling Systems: The amphiphilic nature of this molecule, with a polar head (the β-ketoamide group) and a nonpolar tail (the dodecyl chain), could enable it to self-assemble into organized structures such as micelles, vesicles, or organogels in appropriate solvents.

The synthesis of this compound is typically achieved through the reaction of 4-dodecylaniline (B94358) with diketene (B1670635). jchemrev.com This reaction is a standard method for the preparation of acetoacetanilides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84030-15-9

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

N-(4-dodecylphenyl)-3-oxobutanamide

InChI

InChI=1S/C22H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-16-21(17-15-20)23-22(25)18-19(2)24/h14-17H,3-13,18H2,1-2H3,(H,23,25)

InChI Key

NRRVZLFVFLROGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)CC(=O)C

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for N 4 Dodecylphenyl 3 Oxobutyramide

Established Synthetic Routes to N-(4-Dodecylphenyl)-3-oxobutyramide

The formation of the amide bond in this compound is typically achieved through the acetoacetylation of 4-dodecylaniline (B94358). This can be accomplished using various acetylating agents under different reaction conditions.

Reactant Precursors and Reaction Conditions, citing 4-Dodecylaniline as a precursor.

The primary precursor for the synthesis of this compound is 4-dodecylaniline. sigmaaldrich.com This aromatic amine possesses a long alkyl chain, which imparts significant lipophilicity to the final product. The other key reactant is a source of the acetoacetyl group. Common reagents for this transformation include diketene (B1670635) and β-keto esters like ethyl acetoacetate. researchgate.netwikipedia.org

The reaction of anilines with diketene is a well-established method for producing acetoacetanilides. wikipedia.org Diketene serves as a highly reactive and efficient acetoacetylating agent. chempedia.info The reaction is typically carried out in a suitable solvent.

Alternatively, the transamidation of a β-keto ester, such as ethyl acetoacetate, with 4-dodecylaniline can yield the desired product. researchgate.net These reactions can be performed with or without a catalyst and may require heating to proceed to completion. researchgate.netchemicalbook.com Microwave irradiation has also been employed to accelerate the reaction between anilines and ethyl acetoacetate. researchgate.net A general representation of the synthesis is the reaction between an aryl amine and diketene to form an acetoacetamide (B46550). wikipedia.org

Table 1: Reactant Precursors and General Conditions

Precursor 1 Precursor 2 General Conditions
4-Dodecylaniline Diketene Reaction in a suitable solvent.
4-Dodecylaniline Ethyl Acetoacetate Can be performed with or without a catalyst, often requiring heat. Microwave irradiation can be used to accelerate the reaction.

Elucidation of Reaction Mechanisms in this compound Synthesis.

The synthesis of this compound involves a nucleophilic acyl substitution or addition-elimination mechanism.

When diketene is used as the acylating agent, the reaction proceeds through the nucleophilic attack of the nitrogen atom of 4-dodecylaniline on one of the carbonyl carbons of diketene. wikipedia.org This leads to the opening of the four-membered ring of diketene and the subsequent formation of the amide bond.

Emerging Synthetic Strategies for this compound

Recent advancements in the synthesis of acetoacetamides have focused on the development of novel catalysts and the application of green chemistry principles to create more sustainable and efficient processes.

Catalyst Development in this compound Synthesis.

Various catalysts have been explored to improve the efficiency of acetoacetamide synthesis. For the related N-acetylation of anilines, catalysts such as zinc acetate (B1210297) and magnesium sulphate have been shown to be effective. ijtsrd.comymerdigital.com Lewis acids like magnesium sulphate can increase the electrophilicity of the carbonyl group, thereby promoting the nucleophilic acyl substitution. ijtsrd.com

In the context of N-aryl acetoacetamide synthesis from ethyl acetoacetate, potassium tert-butoxide has been used as a catalyst under both conventional heating and microwave irradiation conditions. researchgate.net The development of heterogeneous catalysts, such as clays, is also an area of interest for the acylation of anilines, offering advantages like easy separation and reusability. jocpr.com For other types of aniline (B41778) reactions, such as alkylation, solid acid catalysts like zeolites and various oxides have been extensively studied. scilit.com While aniline itself can act as a catalyst in certain reactions, its role in this specific synthesis is primarily as a reactant. nih.gov

Green Chemistry Principles Applied to this compound Production.

Green chemistry principles are increasingly being applied to the synthesis of acetoacetamides to reduce environmental impact. ttwrdcs.ac.insphinxsai.com This includes the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

One approach is the use of microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netymerdigital.com Solvent-free reaction conditions are also being explored to minimize waste. researchgate.net

The replacement of hazardous acetylating agents like acetic anhydride (B1165640) with greener alternatives is another key aspect. sphinxsai.com The use of water as a solvent is highly desirable from a green chemistry perspective. rsc.org Furthermore, the development of syntheses with high atom economy, where a maximum proportion of the reactants is incorporated into the final product, is a central goal. sphinxsai.com The use of biodegradable and eco-friendly catalysts, such as those derived from plant extracts, is also an emerging area of research in acetanilide (B955) synthesis. ttwrdcs.ac.in

Table 2: Green Chemistry Approaches in Acetoacetamide Synthesis

Green Chemistry Principle Application in Acetoacetamide Synthesis
Alternative Energy Sources Microwave irradiation to reduce reaction times and energy use. researchgate.netymerdigital.com
Benign Solvents Use of water as a solvent and exploration of solvent-free conditions. researchgate.netrsc.org
Safer Reagents Replacement of hazardous reagents like acetic anhydride. sphinxsai.com
Atom Economy Designing syntheses that maximize the incorporation of reactant atoms into the final product. sphinxsai.com
Renewable Feedstocks/Catalysts Use of plant-based extracts as catalysts. ttwrdcs.ac.in

Purification and Isolation Methodologies for this compound.

After the synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for acetoacetamides include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. researchgate.net The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. Aqueous ethanol (B145695) is a solvent system that has been successfully used for the recrystallization of N-aryl acetoacetamides. researchgate.net

Column chromatography is another effective purification technique, particularly for separating complex mixtures. chemicalbook.com The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system, for instance, a mixture of hexane (B92381) and ethyl acetate. chemicalbook.com The choice of eluent is critical for achieving good separation. The progress of the purification can be monitored using thin-layer chromatography (TLC). chemicalbook.com

Advanced Analytical Characterization Techniques for N 4 Dodecylphenyl 3 Oxobutyramide

Chromatographic Methodologies for Analysis and Purification of N-(4-Dodecylphenyl)-3-oxobutyramide

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could theoretically be applied. However, specific, validated methods for this compound are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method would be crucial for the quality control and characterization of this compound.

Reverse-phase HPLC is the most common mode of liquid chromatography. A hypothetical RP-HPLC method for this compound would likely utilize a C18 or C8 stationary phase due to the compound's nonpolar dodecyl group. The separation would be based on the hydrophobic interactions between the alkyl chain of the analyte and the stationary phase. However, no specific studies detailing the development and validation of such a method are publicly documented.

The mobile phase composition is a critical parameter in HPLC method development. For this compound, a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component would be expected. The addition of acids such as phosphoric acid or formic acid can help to control the peak shape and ionization of the analyte, particularly if mass spectrometry (MS) is used for detection. For MS-compatible methods, volatile buffers like formic acid are preferable to non-volatile ones like phosphoric acid. sielc.com Without experimental data, optimal gradient conditions, flow rates, and exact mobile phase ratios remain speculative.

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. While UPLC would be an ideal technique for the high-throughput analysis or impurity profiling of this compound, there are no published applications of UPLC for this specific compound.

Gas Chromatography (GC) Approaches for this compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, its volatility may be limited, potentially requiring derivatization to increase its thermal stability and volatility for GC analysis. There is no information available in the scientific literature regarding the successful application of GC for the analysis of this compound.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. While the expected spectroscopic data can be predicted based on the known structure of this compound, detailed experimental spectra and their interpretations from research studies are not published. Key techniques for its structural elucidation would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absence of published, peer-reviewed spectroscopic data for this compound prevents a detailed discussion of its confirmed structural features based on experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region. The protons of the methylene (B1212753) groups in the long dodecyl chain appear as a complex series of signals in the aliphatic region of the spectrum. The terminal methyl group of the dodecyl chain will present as a triplet. The protons of the methylene and methyl groups of the 3-oxobutyramide moiety also give characteristic signals. The chemical shifts of these protons can be influenced by the solvent used, concentration, and temperature. washington.edudocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and ketone groups will be found significantly downfield. The carbons of the aromatic ring will appear in the intermediate region, while the numerous carbons of the dodecyl chain will be observed in the upfield aliphatic region. hmdb.caresearchgate.netdtic.mil The chemical shifts in ¹³C NMR are also sensitive to the solvent and other experimental conditions. washington.eduhmdb.ca

Below is a table summarizing the expected chemical shifts for the different carbon environments in this compound.

Carbon Environment Expected Chemical Shift (ppm)
Carbonyl (Amide)~163-175
Carbonyl (Ketone)~202-207
Aromatic Carbons~110-145
Dodecyl Chain Carbons~14-40
3-oxobutyramide CH₂~49
3-oxobutyramide CH₃~20-30
Note: These are approximate values and can vary based on experimental conditions. hmdb.caresearchgate.netthno.org

Mass Spectrometry (MS) Applications in this compound Research, including MS-compatible methods.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. chemsrc.comsielc.com The exact mass of the molecule is 345.26700 Da. chemsrc.com

MS-Compatible Methods: Electrospray ionization (ESI) is a commonly used MS-compatible method for analyzing compounds like this compound. thno.org ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically by forming a protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight. Further fragmentation of the parent ion (MS/MS) can be induced to obtain structural information about the molecule.

The fragmentation pattern in the mass spectrum can reveal the presence of the dodecylphenyl group and the 3-oxobutyramide moiety. For instance, cleavage of the amide bond would result in characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups. Key expected absorptions include:

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ from the amide group.

C-H stretches: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the dodecyl chain and the aromatic C-H bonds.

C=O stretches: Two distinct carbonyl absorption bands are expected. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl will absorb at a higher frequency, around 1710-1730 cm⁻¹.

C=C stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong in IR, the C=O stretching vibrations are also observable in the Raman spectrum. The aromatic ring vibrations often give rise to strong Raman signals.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu this compound contains a phenyl group, which is a chromophore that absorbs UV light. The presence of the amide and ketone groups can also influence the absorption spectrum. science-softcon.descience-softcon.de

The UV-Vis spectrum of this compound is expected to show absorption maxima in the ultraviolet region, likely around 200-300 nm, which is characteristic of aromatic compounds. The exact position and intensity of the absorption bands can be affected by the solvent polarity.

X-ray Crystallography for Solid-State Structural Analysis of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound of suitable quality is required.

If a suitable crystal can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the dodecyl chain and the oxobutyramide moiety relative to the phenyl ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amide group.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Theoretical and Computational Investigations of N 4 Dodecylphenyl 3 Oxobutyramide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-(4-dodecylphenyl)-3-oxobutyramide. These calculations can predict the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining its chemical reactivity and electronic behavior.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key parameter that correlates with the molecule's kinetic stability and optical properties. A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Calculated Electronic Properties for a Representative Acetoacetanilide (B1666496) Analogue

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.3 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.2 eV
Electronegativity (χ)(I+A)/23.85 eV
Chemical Hardness (η)(I-A)/22.65 eV
Chemical Softness (S)1/η0.38 eV⁻¹

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, providing a guide to its reactive sites.

Molecular Modeling and Conformational Analysis

The presence of a long, flexible dodecyl chain and several rotatable bonds in this compound results in a complex conformational landscape. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

Conformational analysis is crucial as the spatial arrangement of the atoms influences the molecule's physical properties and its ability to pack in the solid state. The amide linkage and the oxobutyramide group can adopt different orientations, leading to various conformers with distinct dipole moments and intermolecular interaction potentials. For instance, the relative orientation of the phenyl ring and the amide group, as well as the keto-enol tautomerism of the 3-oxobutyramide moiety, are important conformational features.

Computational methods can be used to calculate the energy barriers between different conformers, providing insights into the molecule's flexibility at different temperatures. nih.gov

Prediction of Intermolecular Interactions and Aggregation Behavior

The amphiphilic nature of this compound, with its long nonpolar dodecyl tail and a more polar head group (phenylamide and oxobutyramide), strongly suggests a tendency for self-assembly and aggregation, particularly in certain solvents or in the solid state. nih.gov Computational studies can predict the nature and strength of the intermolecular interactions that drive this aggregation.

These interactions can include:

Van der Waals forces: Primarily London dispersion forces between the long alkyl chains, which are significant in promoting aggregation.

Hydrogen bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens are potential hydrogen bond acceptors. These interactions are highly directional and play a key role in the formation of ordered structures. mdpi.com

π-π stacking: Interactions between the phenyl rings of adjacent molecules can also contribute to the stability of aggregates.

Molecular dynamics simulations can be used to model the aggregation process, providing a dynamic view of how individual molecules come together to form larger assemblies. mdpi.com The study of aggregation is important as it can lead to phenomena such as aggregation-induced emission (AIE). nih.gov In AIE, non-emissive molecules become highly luminescent upon aggregation due to the restriction of intramolecular rotations and vibrations. nih.gov

Structure-Property Relationship (SPR) Studies for this compound Analogues

Understanding the relationship between the molecular structure and the resulting properties is a cornerstone of materials science. nih.gov For this compound, SPR studies would involve systematically modifying its chemical structure and computationally predicting the effect of these changes on its properties.

Key structural modifications could include:

Varying the length of the alkyl chain: Shorter or longer alkyl chains would affect the balance between polar and nonpolar interactions, influencing solubility and aggregation behavior.

Introducing substituents on the phenyl ring: Electron-donating or electron-withdrawing groups on the phenyl ring would alter the electronic properties (HOMO/LUMO energies) and could also introduce additional steric or interactive sites.

For example, comparing the computed properties of this compound with an analogue like N-(4-dodecylphenyl)-N'-(4-ethoxyphenyl)oxamide can provide insights. While a direct comparison is limited by the different core structures, some computed properties for the oxamide (B166460) analogue from public databases are shown below.

Table 2: Computed Properties for the Analogue N-(4-dodecylphenyl)-N'-(4-ethoxyphenyl)oxamide

PropertyValue
Molecular Weight452.6 g/mol
XLogP3-AA8.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count15
Topological Polar Surface Area67.4 Ų

Source: PubChem CID 174653258 nih.gov

These types of comparative studies, driven by computational predictions, can guide the synthesis of new molecules with desired optical, electronic, or self-assembly characteristics. nih.gov

Supramolecular Architectures and Self Assembly of N 4 Dodecylphenyl 3 Oxobutyramide Derivatives

Principles of Self-Organization in N-(4-Dodecylphenyl)-3-oxobutyramide Systems

The self-organization of this compound derivatives in a given solvent is a spontaneous process driven by the system's tendency to reach a thermodynamic minimum. This process is primarily governed by the amphiphilic nature of the molecule. The hydrophobic dodecylphenyl tail seeks to minimize its contact with polar solvents, while the hydrophilic 3-oxobutyramide head group readily interacts with them. This dual nature leads to the formation of organized aggregates where the hydrophobic chains are sequestered from the solvent, and the polar head groups are exposed.

The final architecture of the self-assembled system is a result of a delicate balance between several competing and cooperating non-covalent forces. These include hydrogen bonding, hydrophobic interactions, π-π stacking, and van der Waals forces. The geometry of the resulting supramolecular structures, whether they form micelles, vesicles, nanotubes, or lamellar sheets, is dictated by the collective effect of these interactions and the molecular geometry of the constituent molecules.

Role of Non-Covalent Interactions in Directing Self-Assembly (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Hydrogen Bonding: The 3-oxobutyramide moiety of this compound is rich in hydrogen bond donors (N-H) and acceptors (C=O). These groups can engage in directional and specific intermolecular hydrogen bonding, playing a crucial role in the formation of ordered one-dimensional or two-dimensional arrays. chemistryviews.orgresearchgate.net The formation of β-sheet-like structures, commonly observed in peptide self-assembly, can be envisaged where molecules are linked via N-H···O=C hydrogen bonds. nih.gov The strength and directionality of these hydrogen bonds are key in dictating the packing and morphology of the resulting supramolecular assemblies.

The interplay between the directional hydrogen bonds of the amide groups and the non-directional hydrophobic interactions of the alkyl chains is critical in determining the final morphology of the self-assembled structures.

Interaction TypeInteracting GroupsRole in Self-Assembly
Hydrogen Bonding N-H (donor), C=O (acceptor)Directs the formation of ordered, often one- or two-dimensional, structures through specific, directional interactions. chemistryviews.org
Hydrophobic Interactions Dodecyl chain, Phenyl ringDrives the aggregation of nonpolar tails in polar solvents to minimize contact with the solvent, leading to the formation of a hydrophobic core. nih.gov
π-π Stacking Phenyl ringsCan contribute to the stabilization of the assembly through stacking of the aromatic rings.
van der Waals Forces Alkyl chainsContribute to the overall stability of the aggregated hydrophobic domains through short-range attractive forces.

Formation and Characterization of Hierarchical Structures

The initial self-assembly of this compound molecules into primary structures like micelles or bilayers is often just the first step in the formation of more complex, hierarchical architectures. These primary assemblies can further organize into larger, more intricate structures. For instance, one-dimensional hydrogen-bonded chains could laterally associate through hydrophobic interactions to form two-dimensional sheets, which might then curve and close to form vesicles or nanotubes.

The characterization of these hierarchical structures requires a combination of analytical techniques:

Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable for directly visualizing the morphology and dimensions of the self-assembled structures. Atomic Force Microscopy (AFM) can provide high-resolution images of surfaces and reveal details about the packing of molecules.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide information about the size, shape, and internal structure of the aggregates in solution. Wide-Angle X-ray Diffraction (WAXD) can be used to probe the molecular packing within the crystalline domains of the assembly.

Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence and nature of intermolecular hydrogen bonding. Fluorescence spectroscopy, using probe molecules, can provide insights into the microenvironment of the hydrophobic domains.

Host-Guest Chemistry Applications Involving this compound Scaffolds

The self-assembled structures of this compound can create well-defined cavities and binding sites, making them promising candidates for applications in host-guest chemistry. wikipedia.org These supramolecular hosts can encapsulate guest molecules, leading to changes in their physical and chemical properties.

The 3-oxobutyramide group, with its specific arrangement of hydrogen bond donors and acceptors, can act as a recognition site for complementary guest molecules. This molecular recognition is based on the principle of complementarity in size, shape, and chemical functionality between the host and the guest. For example, molecules with multiple hydrogen bond donor sites could potentially bind within cavities lined by the carbonyl groups of the β-ketoamide. The hydrophobic core of the self-assembled structures can also serve as a binding pocket for nonpolar guest molecules, driven by the hydrophobic effect. thno.orgnih.gov

An exciting prospect is the development of "smart" or responsive supramolecular materials from this compound derivatives. These materials can undergo a change in their structure or properties in response to external stimuli such as pH, temperature, light, or the presence of a specific guest molecule.

For instance, the keto-enol tautomerism of the 3-oxobutyramide moiety could be sensitive to changes in pH, which in turn could alter the hydrogen bonding network and trigger a disassembly or morphological transition of the supramolecular structure. Similarly, the binding of a specific guest molecule could induce a conformational change in the host assembly, leading to a detectable signal, forming the basis for a chemical sensor. The dynamic and reversible nature of the non-covalent interactions that hold these assemblies together is key to their responsive behavior. nih.govnih.gov

Potential StimulusMechanism of ResponsePotential Application
pH Change Alteration of keto-enol equilibrium, protonation/deprotonation of amide group, disrupting hydrogen bonding.pH-responsive drug delivery, smart coatings.
Guest Binding Conformational changes in the host assembly upon guest encapsulation.Chemical sensors, controlled release systems.
Temperature Disruption of weaker non-covalent interactions (e.g., van der Waals, some hydrogen bonds) at higher temperatures.Thermo-responsive materials, controlled catalysis.

Exploration of Biological Interactions and Mechanistic Pathways of N 4 Dodecylphenyl 3 Oxobutyramide

Enzyme Binding and Inhibition Studies, focusing on mechanistic insights.

Target Identification and Kinetic Characterization in in vitro systems.

No specific enzymatic targets for N-(4-Dodecylphenyl)-3-oxobutyramide have been identified in the reviewed literature. Consequently, data on its kinetic characterization, such as inhibition constants (Kᵢ) or IC₅₀ values against any particular enzyme, are not available. Research on other molecules with similar structural motifs, such as N-aryl-amides, indicates a potential for interaction with a variety of enzymes, but this cannot be directly extrapolated to the compound .

Molecular Docking and Dynamics Simulations of Enzyme-N-(4-Dodecylphenyl)-3-oxobutyramide Complexes.

Without identified enzyme targets, no specific molecular docking or dynamics simulation studies for this compound are present in the scientific literature. Such computational studies are contingent on having a defined protein target to model the binding interactions and stability of the ligand-protein complex.

Interactions with Biological Membranes and Lipid Bilayers.

There is no published research specifically investigating the interactions of this compound with biological membranes or lipid bilayers. The presence of a long dodecyl carbon chain suggests that the molecule possesses significant hydrophobicity, which could hypothetically lead to its partitioning into lipid environments. However, without experimental data, any discussion on its effects on membrane fluidity, permeability, or the formation of lipid domains would be purely speculative.

Mechanistic Insights into Cellular Pathway Modulation.

Consistent with the lack of data on its molecular targets and membrane interactions, there is no information available regarding the modulation of any cellular pathways by this compound. Understanding the mechanistic underpinnings of a compound's activity requires foundational knowledge of its direct biological interactors, which is currently absent for this molecule.

Advanced Materials Science Applications of N 4 Dodecylphenyl 3 Oxobutyramide

Development of Functional Materials based on N-(4-Dodecylphenyl)-3-oxobutyramide

The synthesis of functional materials from this compound is an area of active exploration. The molecule's amphiphilic nature, arising from its long, nonpolar dodecyl tail and the polar beta-ketoamide head, makes it a candidate for the creation of materials with unique interfacial properties. The beta-ketoamide group is known for its ability to form strong hydrogen bonds and to chelate metal ions, which can be exploited to build organized molecular assemblies and hybrid organic-inorganic materials.

Research into related N-aryl-beta-ketoamides has shown that these molecules can serve as building blocks for pigments and other functional dyes. The chromophoric properties of the aryl-beta-ketoamide core can be tuned by introducing different substituents, suggesting that this compound could be a precursor for novel colorants with tailored properties for applications in coatings, plastics, and inks.

Table 1: Potential Functional Material Applications

Application AreaPotential Function of this compound
Specialty Pigments Precursor for organic colorants with high thermal and light stability.
Hybrid Materials Organic ligand for the formation of metal-organic frameworks (MOFs) or other hybrid structures.
Functional Polymers Monomer or additive to impart specific properties like hydrophobicity or metal chelation to polymers.

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics is continually searching for new materials with favorable processing characteristics and electronic properties. While direct studies on the electronic behavior of this compound are limited, its structure warrants investigation. The aromatic phenyl ring and the conjugated beta-ketoamide system could provide a pathway for charge transport, a fundamental requirement for semiconductor materials.

The long dodecyl chain could facilitate the solution-based processing of this material, which is a significant advantage for the fabrication of large-area and flexible electronic devices. Furthermore, the ability of the beta-ketoamide group to interact with metal contacts could be beneficial for reducing the contact resistance in organic field-effect transistors (OFETs) and other devices.

Applications in Soft Matter and Self-Assembled Systems

The molecular design of this compound is highly conducive to the formation of soft matter and self-assembled systems. The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in molecules that exhibit liquid crystalline behavior. The self-assembly of such molecules can lead to the formation of ordered phases, such as nematic or smectic phases, which are the basis for liquid crystal displays (LCDs) and other optical technologies.

The hydrogen-bonding capability of the amide and ketone functionalities, coupled with the van der Waals interactions of the long alkyl chains, can drive the formation of well-defined supramolecular structures like micelles, vesicles, or organogels in appropriate solvents. These self-assembled systems have potential applications in drug delivery, templating for nanomaterial synthesis, and as responsive materials.

Table 2: Predicted Self-Assembly Behavior

System TypeDriving Forces for AssemblyPotential Applications
Liquid Crystals Anisotropic molecular shape, pi-pi stacking of aromatic rings.Optical switches, sensors, displays.
Organogels Hydrogen bonding, van der Waals interactions.Controlled release, templating.
Micelles/Vesicles Amphiphilic nature in selective solvents.Encapsulation, delivery systems.

Role in Surface Chemistry and Coatings

The surfactant-like structure of this compound makes it a strong candidate for applications in surface chemistry and coatings. When applied to a surface, the molecules could self-assemble into a monolayer, with the dodecyl chains oriented away from a polar substrate, creating a hydrophobic and potentially low-friction surface. Such coatings could be useful for creating water-repellent surfaces, anti-fouling coatings, and specialized lubricants.

The chelating ability of the beta-ketoamide headgroup could also be used to anchor the molecules onto metal surfaces, forming a stable and well-ordered protective layer. This could provide corrosion resistance or modify the surface energy for controlled wettability.

Future Research Directions and Interdisciplinary Prospects for N 4 Dodecylphenyl 3 Oxobutyramide

Integration with Nanoscience and Nanotechnology

The unique molecular architecture of N-(4-Dodecylphenyl)-3-oxobutyramide, which combines a hydrophilic β-ketoamide head with a long hydrophobic dodecylphenyl tail, positions it as a compound of significant interest for nanoscience and nanotechnology. ontosight.ai This amphiphilic nature is a cornerstone for the self-assembly of complex nanostructures. anilocus.orgtutoring-blog.co.uk Future research is poised to explore its potential in forming micelles, vesicles, and other nano-aggregates in aqueous solutions. The long alkyl chain is expected to drive the formation of these structures, which could serve as nanocarriers for drug delivery or as templates for the synthesis of novel nanomaterials. nih.gov

A significant avenue of investigation lies in the surface functionalization of nanoparticles. The dodecylphenyl group can act as an anchor to the surface of hydrophobic nanoparticles or other non-polar materials, while the β-ketoamide group can be exposed to the surrounding medium, offering a site for further chemical modification or for imparting specific functionalities to the nanoparticle surface. researchgate.netnih.gov This could be particularly relevant in creating stable dispersions of nanoparticles in various solvents and in the development of nanocomposites with tailored properties. researchgate.net

Furthermore, the β-ketoamide moiety is known for its ability to form stable complexes with a wide range of metal ions. rsc.org This suggests that this compound could be a valuable precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis of metal oxide thin films or nanoparticles. nih.govresearchgate.net The long dodecyl chain might influence the volatility and decomposition characteristics of the metal complexes, potentially offering advantages in controlling the growth and morphology of the resulting nanomaterials.

Table 1: Potential Applications of this compound in Nanoscience

Application AreaProposed Role of this compoundKey Structural Features Utilized
Self-Assembled Nanostructures Formation of micelles, vesicles, or nanotubes for drug delivery or as nanoreactors.Amphiphilic character (hydrophobic dodecylphenyl tail and hydrophilic ketoamide head). anilocus.orgnih.gov
Nanoparticle Surface Functionalization Stabilizer for nanoparticles in solution; surface modifier to impart specific chemical properties.Long alkyl chain for adhesion to hydrophobic surfaces; ketoamide group for external functionality. researchgate.netnih.gov
MOCVD Precursor Ligand for metal ions to form volatile precursors for the deposition of metal oxide thin films or nanoparticles.β-ketoamide group for metal chelation. nih.govresearchgate.net

Synergistic Approaches in Medicinal and Materials Chemistry

The bifunctional nature of this compound presents intriguing possibilities for synergistic approaches in both medicinal and materials chemistry. The β-ketoamide scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a range of biological activities. researchgate.net The presence of the long dodecylphenyl tail could serve to modulate the pharmacokinetic properties of potential drug candidates, for instance, by enhancing membrane permeability or by promoting association with lipid bilayers.

Future research could explore the synthesis of hybrid molecules where this compound is conjugated with other pharmacologically active agents. This could lead to the development of dual-action drugs or targeted delivery systems. The β-ketoamide moiety can also participate in various chemical reactions, making it a versatile platform for the construction of more complex molecular architectures. researchgate.net

In materials chemistry, the self-assembly properties of this compound could be harnessed to create novel biomaterials. For example, hydrogels formed from the self-assembly of this molecule could be investigated for applications in tissue engineering or as matrices for the controlled release of therapeutic agents. The long alkyl chains would contribute to the formation of a stable hydrophobic core within the gel matrix, while the ketoamide groups could be used to tune the mechanical properties of the gel or to attach bioactive molecules.

Table 2: Potential Synergistic Applications in Medicinal and Materials Chemistry

FieldProposed Synergistic ApproachRationale
Medicinal Chemistry Conjugation with other active pharmaceutical ingredients (APIs).The dodecylphenyl tail could act as a lipid anchor for targeted drug delivery, while the β-ketoamide offers a known pharmacophore and a site for conjugation.
Materials Chemistry Development of self-assembled hydrogels for biomedical applications.The amphiphilic nature could drive the formation of a stable gel network, with the potential for drug encapsulation and controlled release. nih.gov
Hybrid Materials Creation of organic-inorganic hybrid materials by complexing with metal ions.The β-ketoamide group can chelate metal ions, leading to the formation of new materials with combined properties of the organic and inorganic components.

Unexplored Potential in Catalysis and Sensing

The chemical structure of this compound suggests a currently untapped potential in the fields of catalysis and chemical sensing. The β-ketoamide functionality is known to act as a ligand for various transition metals, which are at the heart of many catalytic processes. rsc.org Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in a range of organic transformations. The long dodecylphenyl tail could influence the solubility of the catalyst in non-polar reaction media and could also play a role in substrate recognition and selectivity.

Furthermore, the molecule itself could be a precursor for the synthesis of novel catalysts. For instance, pyrolysis of its metal complexes could yield well-dispersed metal or metal oxide nanoparticles on a carbonaceous support, which are often highly active catalysts.

In the realm of chemical sensing, this compound could be incorporated into the membranes of ion-selective electrodes or optical sensors. The hydrophobic dodecylphenyl tail would ensure its stable integration into the sensing membrane, while the β-ketoamide group could act as a selective ionophore for specific metal ions. sielc.com The binding of a target ion to the ketoamide group would lead to a measurable change in the electrochemical potential or the optical properties of the sensor. The exploration of its coordination chemistry with a variety of cations and anions could unveil new possibilities for the development of selective and sensitive chemical sensors.

Table 3: Unexplored Potential in Catalysis and Sensing

AreaProposed ApplicationUnderlying Principle
Homogeneous Catalysis As a ligand for transition metal catalysts.The β-ketoamide group can coordinate with metal ions, and the dodecylphenyl tail can enhance solubility in organic solvents.
Heterogeneous Catalysis As a precursor for nanoparticle catalysts.Thermal decomposition of its metal complexes could produce highly active, supported catalysts.
Chemical Sensing As an ionophore in sensor membranes.The ketoamide group can selectively bind to target ions, and the lipophilic tail ensures membrane compatibility. sielc.com

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